molecular formula C7H9FN4O3 B13108175 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea CAS No. 500315-80-0

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea

Cat. No.: B13108175
CAS No.: 500315-80-0
M. Wt: 216.17 g/mol
InChI Key: RHLIEIDJQKLYBS-UHFFFAOYSA-N
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Description

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea typically involves the reaction of a pyrimidine derivative with a fluoroethyl isocyanate. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or acetonitrile.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea would depend on its specific interactions with molecular targets. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-chloroethyl)urea
  • 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-bromoethyl)urea

Uniqueness

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea is unique due to the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.

Properties

CAS No.

500315-80-0

Molecular Formula

C7H9FN4O3

Molecular Weight

216.17 g/mol

IUPAC Name

1-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-fluoroethyl)urea

InChI

InChI=1S/C7H9FN4O3/c8-1-2-12(6(9)14)4-3-10-7(15)11-5(4)13/h3H,1-2H2,(H2,9,14)(H2,10,11,13,15)

InChI Key

RHLIEIDJQKLYBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCF)C(=O)N

Origin of Product

United States

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